An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-acid: Properties, Structure, and Applications
An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Mal-Lysine-PEG4-acid, a heterobifunctional crosslinker integral to the advancement of bioconjugation, targeted drug delivery, and proteomics.
Core Chemical Properties and Structure
Bis-Mal-Lysine-PEG4-acid is a versatile molecule built upon a lysine core, functionalized with two maleimide groups and a carboxylic acid terminus connected via a polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of biomolecules through distinct chemical reactions. The two maleimide groups react specifically with thiol (sulfhydryl) groups, while the carboxylic acid can be coupled to primary amines.[1][2] The inclusion of a PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][3]
The structure features two maleimide groups attached to the alpha (α) and epsilon (ε) amines of the lysine residue. This design is particularly useful for bridging reduced disulfide bonds in proteins like antibodies or for dimerizing peptides and other thiol-containing molecules.[2][4] The terminal carboxylic acid provides a reactive handle for conjugation to another molecule, surface, or for modulating the overall charge of the bioconjugate.[2][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₄₅N₅O₁₃ | [1][5] |
| Molecular Weight | 695.71 g/mol | [1][5] |
| Purity | Typically ≥95% | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methylene chloride. | [2][4] |
| Spacer Arm Length (α-amine conjugated maleimide) | 25 atoms (17.5 Å) | [2][4] |
| Spacer Arm Length (ε-amine conjugated maleimide) | 29 atoms (27.9 Å) | [2][4] |
| CAS Number | 1426164-52-4 | [1][5] |
Key Applications
The unique trifunctional nature of Bis-Mal-Lysine-PEG4-acid makes it a valuable tool in several areas of biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The maleimide groups can react with reduced interchain disulfide bonds of the antibody, while the carboxylic acid can be conjugated to the drug molecule.[1][6] The PEG spacer helps to improve the pharmacokinetic properties of the ADC.[7]
-
PROTACs (Proteolysis Targeting Chimeras): Bis-Mal-Lysine-PEG4-acid can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][9] The linker connects the target protein binder to the E3 ligase ligand.
-
Bioconjugation and Protein Labeling: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for the specific and stable conjugation of different biomolecules, such as proteins, peptides, and oligonucleotides.[1]
-
Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either amine or thiol groups using this linker for applications in diagnostics and proteomics.[10]
Experimental Protocols
The following are detailed methodologies for the key conjugation reactions involving Bis-Mal-Lysine-PEG4-acid. These protocols are based on established bioconjugation principles. Optimization may be required for specific applications.
Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Reduced Antibody)
This protocol describes the conjugation of the maleimide groups of Bis-Mal-Lysine-PEG4-acid to free thiol groups on a protein, such as a monoclonal antibody with reduced disulfide bonds.
Materials:
-
Antibody or other thiol-containing protein
-
Bis-Mal-Lysine-PEG4-acid
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffer, pH 6.5-7.5, degassed.
-
Quenching reagent: N-ethylmaleimide or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassette
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 10-50 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve Bis-Mal-Lysine-PEG4-acid in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
Immediately add the desired molar excess (typically 5-20 fold) of the Bis-Mal-Lysine-PEG4-acid solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.
-
-
Quenching:
-
Add a 2-5 fold molar excess of a quenching reagent (relative to the linker) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from excess linker and quenching reagent using SEC or dialysis against an appropriate storage buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Amine-Carboxylic Acid Coupling (EDC/NHS Chemistry)
This protocol details the conjugation of the carboxylic acid terminus of Bis-Mal-Lysine-PEG4-acid to a primary amine-containing molecule.
Materials:
-
Amine-containing molecule (e.g., a drug, peptide, or fluorescent label)
-
Bis-Mal-Lysine-PEG4-acid
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Purification system: HPLC, SEC, or dialysis.
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Bis-Mal-Lysine-PEG4-acid in the activation buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated linker solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method or dialysis to remove unreacted molecules and byproducts.
-
Visualizations
Chemical Structure of Bis-Mal-Lysine-PEG4-acid
Caption: Chemical structure of Bis-Mal-Lysine-PEG4-acid.
General Workflow for ADC Synthesis
Caption: General experimental workflow for ADC synthesis.
Mechanism of Action for an ADC
Caption: Signaling pathway for ADC-mediated cell killing.
Mechanism of Action for a PROTAC
Caption: Logical relationship of PROTAC-mediated protein degradation.
References
- 1. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bis-mal-lysine-PEG4-acid | 1426164-52-4 | BHC16452 [biosynth.com]
- 6. purepeg.com [purepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. vectorlabs.com [vectorlabs.com]
